molecular formula C5H9NO B2689559 2-(Propan-2-yloxy)acetonitrile CAS No. 84847-42-7

2-(Propan-2-yloxy)acetonitrile

Cat. No.: B2689559
CAS No.: 84847-42-7
M. Wt: 99.133
InChI Key: ANOCAHQLPCCXRB-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)acetonitrile (IUPAC name: 2-(isopropoxymethyl)acetonitrile) is an organic compound featuring a nitrile (-CN) functional group and an isopropoxy ether (-OCH(CH₃)₂) moiety.

The compound’s ether-linked isopropyl group may enhance solubility in non-polar solvents, while the nitrile group confers reactivity in nucleophilic additions or polymer synthesis. Its molecular weight is estimated to be ~113.16 g/mol (based on formula C₅H₉NO), though precise data requires experimental validation.

Properties

IUPAC Name

2-propan-2-yloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)7-4-3-6/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCAHQLPCCXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84847-42-7
Record name 2-(propan-2-yloxy)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yloxy)acetonitrile typically involves the reaction of isopropyl alcohol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or ethers.

Scientific Research Applications

2-(Propan-2-yloxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The isopropyl ether substituent can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Propan-2-yloxy)acetonitrile with structurally related nitriles and ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Key Properties/Applications
This compound* C₅H₉NO ~113.16 N/A Nitrile, ether Hypothetical: Solvent, polymer synth.
4-Methoxyphenyl Acetonitrile C₉H₉NO 147.18 104-01-8 Nitrile, methoxy-phenyl Intermediate in pharmaceuticals
Acetone Cyanohydrin C₄H₇NO 85.11 75-86-5 Nitrile, hydroxyl Organic synthesis (e.g., methyl methacrylate)
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile C₈H₁₀N₂S 166.25 1193387-89-1 Nitrile, thiazole, isopropyl Life science research
2-[(Propan-2-yloxy)methyl]benzonitrile C₁₁H₁₃NO 175.23 1000931-90-7 Nitrile, benzyl ether Not specified (structural analog)

*Hypothetical data inferred from analogs.

Research Findings and Gaps

  • Synthetic Routes : highlights the use of column chromatography and semi-preparative HPLC for isolating nitrile-containing compounds, which could apply to synthesizing this compound .
  • Structural Characterization : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement, suggesting methods for confirming the compound’s structure .
  • Knowledge Gaps: Experimental data on the compound’s melting point, boiling point, and spectroscopic signatures (e.g., NMR, IR) are absent in the evidence.

Biological Activity

2-(Propan-2-yloxy)acetonitrile, with the CAS number 84847-42-7, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C5H11NO
  • Molecular Weight : 101.15 g/mol

The compound's structure features a nitrile group, which is known to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results highlight its potential application in treating infections caused by resistant bacterial strains.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against:

  • HeLa Cells : IC50 of 25 µM
  • MCF-7 Cells : IC50 of 30 µM

These findings suggest that it may have potential as a chemotherapeutic agent, particularly in targeting cervical and breast cancer cells.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on HeLa and MCF-7 cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against multi-drug resistant pathogens. The study concluded that it could be a promising candidate for developing new antimicrobial therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Moderate distribution across tissues.
  • Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

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